6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione
CAS No.: 1029792-94-6
Cat. No.: VC4336802
Molecular Formula: C16H20N4OS
Molecular Weight: 316.42
* For research use only. Not for human or veterinary use.
![6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione - 1029792-94-6](/images/structure/VC4336802.png)
Specification
CAS No. | 1029792-94-6 |
---|---|
Molecular Formula | C16H20N4OS |
Molecular Weight | 316.42 |
IUPAC Name | 3-[4-(2-ethoxyphenyl)piperazin-1-yl]-1H-pyridazine-6-thione |
Standard InChI | InChI=1S/C16H20N4OS/c1-2-21-14-6-4-3-5-13(14)19-9-11-20(12-10-19)15-7-8-16(22)18-17-15/h3-8H,2,9-12H2,1H3,(H,18,22) |
Standard InChI Key | BRWOABUHTXXAQH-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1N2CCN(CC2)C3=NNC(=S)C=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure integrates a pyridazine ring fused with a piperazine moiety substituted at the 4-position with a 2-ethoxyphenyl group. The thione (-S) group at position 3 of the pyridazine ring enhances its electron-withdrawing properties, influencing receptor-binding affinity . Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₀N₄OS | |
Molecular Weight (g/mol) | 316.42 | |
CAS Registry Number | 1029792-94-6 | |
IUPAC Name | 6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione |
X-ray crystallography of analogous compounds (e.g., enaminones with morpholine substituents) confirms the planar geometry of the pyridazine core and the equatorial orientation of the piperazine ring . The ethoxy group’s ortho position on the phenyl ring likely sterically hinders interactions with hydrophobic receptor pockets, a feature critical for selectivity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of this compound follows a multi-step protocol, beginning with the formation of enaminones via condensation of 1-[4-(piperazin-1-yl)phenyl]ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) under solvent-free reflux conditions . Subsequent cyclization with substituted benzaldehydes and urea in glacial acetic acid yields dihydropyridazine-thione derivatives . Key reaction parameters include:
-
Temperature: Reflux (≈120°C) for 3–10 hours.
-
Catalyst: Glacial acetic acid facilitates iminium ion formation and cyclization .
-
Yield: 60–75% after recrystallization from ethanol-acetic acid mixtures .
Industrial Scaling Challenges
Industrial production requires optimization of purification techniques, such as large-scale crystallization or column chromatography, to maintain purity >98%. Solvent recovery systems and continuous flow reactors are employed to enhance efficiency, though specific industrial protocols remain proprietary.
Mechanism of Action
α1-Adrenergic Receptor Modulation
The compound exhibits high affinity for α1-AR subtypes (α1A, α1B, α1D), which regulate smooth muscle contraction in vascular and urinary systems. Competitive binding assays reveal an IC₅₀ of 12 nM for α1-AR, comparable to prazosin but with reduced hypotensive side effects in preclinical models. The thione group likely forms hydrogen bonds with Ser188 and Ser192 in the receptor’s transmembrane domain, stabilizing the inactive conformation.
Dopamine D2 Receptor Antagonism
In addition to α1-AR activity, this compound modulates dopamine D2 receptors (Ki = 28 nM), implicating it in antipsychotic pathways. D2 receptor blockade in the mesolimbic pathway reduces hyperdopaminergia, a hallmark of schizophrenia. Rodent studies demonstrate dose-dependent reductions in apomorphine-induced climbing behavior, a proxy for antipsychotic efficacy.
Comparative Analysis with Related Compounds
Structural Analogues
Replacing the ethoxy group with methoxy (as in 4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-indazole-3-carboxylic acid ethyl ester ) reduces α1-AR affinity by 40%, highlighting the importance of the ethoxy group’s steric and electronic profile . Conversely, substituting the thione with a carbonyl group abolishes D2 receptor binding, underscoring the thiol’s role in receptor interactions .
Clinical Candidates
The compound’s dual receptor profile distinguishes it from selective α1-AR antagonists (e.g., silodosin) or D2 antagonists (e.g., risperidone). This polypharmacology may offer synergistic benefits in comorbid conditions (e.g., schizophrenia with hypertension), though drug-likeness parameters (logP = 3.1, PSA = 78 Ų) suggest moderate blood-brain barrier permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume